molecular formula C20H21N3O2 B6965368 1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3,4-dihydroquinolin-2-one

1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3,4-dihydroquinolin-2-one

Cat. No.: B6965368
M. Wt: 335.4 g/mol
InChI Key: WCKAKBRVJXFKRD-UHFFFAOYSA-N
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Description

1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3,4-dihydroquinolin-2-one is a complex organic compound that features a quinolinone core structure with a pyrrolidine and pyridine moiety

Preparation Methods

The synthesis of 1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3,4-dihydroquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Moiety: Starting with a pyridine derivative, the pyrrolidine ring is constructed through cyclization reactions.

    Quinolinone Core Formation: The quinolinone core is synthesized via condensation reactions involving appropriate precursors.

    Coupling Reaction: The pyrrolidine and quinolinone intermediates are coupled under specific conditions to form the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3,4-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3,4-dihydroquinolin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3,4-dihydroquinolin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-Oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3,4-dihydroquinolin-2-one can be compared with similar compounds such as:

    1-[2-Oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-4-piperidinone: This compound has a similar core structure but differs in the substituents attached to the core.

    2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile: Another related compound with a pyridine and pyrrolidine moiety, but with different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity.

Properties

IUPAC Name

1-[2-oxo-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethyl]-3,4-dihydroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-19-10-9-15-5-1-2-7-17(15)23(19)14-20(25)22-12-4-8-18(22)16-6-3-11-21-13-16/h1-3,5-7,11,13,18H,4,8-10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKAKBRVJXFKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN2C(=O)CCC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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